12-Benzylamino-1-dodecanol
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Overview
Description
12-Benzylamino-1-dodecanol is a chemical compound with the molecular formula C19H33NO. It is also known as N-(12-Hydroxydodecyl)benzylamine. This compound is characterized by a long aliphatic chain with a hydroxyl group at one end and a benzylamino group at the other. It appears as a white to almost white powder or crystal and is soluble in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Benzylamino-1-dodecanol typically involves the reaction of 1-dodecanol with benzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, often a strong acid or base, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored, including temperature, pressure, and the concentration of reactants, to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
12-Benzylamino-1-dodecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The benzylamino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 12-benzylamino-1-dodecanone.
Reduction: Formation of 12-aminododecane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
12-Benzylamino-1-dodecanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a surfactant or emulsifying agent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants .
Mechanism of Action
The mechanism of action of 12-Benzylamino-1-dodecanol involves its interaction with biological membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The benzylamino group can interact with proteins, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial activity by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
1-Dodecanol: A saturated 12-carbon fatty alcohol with similar aliphatic chain length but lacks the benzylamino group.
Benzylamine: Contains the benzylamino group but lacks the long aliphatic chain.
12-Aminododecane: Similar aliphatic chain length but lacks the hydroxyl group.
Uniqueness
12-Benzylamino-1-dodecanol is unique due to the presence of both a long aliphatic chain and a benzylamino group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications .
Properties
IUPAC Name |
12-(benzylamino)dodecan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO/c21-17-13-8-6-4-2-1-3-5-7-12-16-20-18-19-14-10-9-11-15-19/h9-11,14-15,20-21H,1-8,12-13,16-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJKHPPLADLFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCCCCCCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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